

NOSO-502: A Novel Antibiotic Candidate Against Polymyxin-Resistant Enterobacterales

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) Gram-negative bacteria, particularly those resistant to last-resort antibiotics like polymyxins (e.g., colistin), poses a significant threat to global health. NOSO-502, a first-in-class odilorhabdin antibiotic, presents a promising therapeutic alternative. This technical guide provides an in-depth overview of NOSO-502's activity against polymyxin-resistant isolates, detailing its mechanism of action, in vitro efficacy, and the experimental protocols used for its evaluation. Odilorhabdins inhibit bacterial translation through a novel mechanism of action on the ribosome.[1] NOSO-502 is a preclinical candidate from this new class and has demonstrated potent activity against a broad spectrum of Enterobacterales, including carbapenem-resistant (CRE) and polymyxin-resistant strains.[1]

In Vitro Activity of NOSO-502

NOSO-502 has shown significant in vitro activity against a wide range of clinical isolates of Enterobacterales. Its efficacy is largely unaffected by resistance to other antibiotic classes, including carbapenems and polymyxins.

Table 1: MIC50 and MIC90 of NOSO-502 against Enterobacterales Clinical Isolates



Organism	MIC50 (mg/L)	MIC90 (mg/L)
Escherichia coli	2	4
Klebsiella pneumoniae	0.5	1
Enterobacter spp.	1	2
Citrobacter spp.	1	2
Enterobacter cloacae complex	1	2

Data sourced from multiple studies.[3]

Table 2: Activity of NOSO-502 against Polymyxin B-

Resistant Enterobacteriaceae

Organism	Resistance Mechanism	NOSO-502 MIC (μg/mL)
E. coli	Chromosomal mutations	1-32
K. pneumoniae	Chromosomal mutations	0.5-16
K. pneumoniae	mcr-1, mcr-2, mcr-3	Maintained activity
K. pneumoniae	crrB mutations	Reduced susceptibility/Resistance

NOSO-502 retains activity against strains with various polymyxin resistance mechanisms, except for those involving mutations in the crrB gene.[4][5]

The antibacterial activity of **NOSO-502** is maintained against strains resistant to fluoroquinolones, aminoglycosides, and polymyxin B.[4] However, its activity is not universal across all Gram-negative bacteria, with higher MIC values observed against Pseudomonas aeruginosa and Acinetobacter baumannii (>64 µg/ml).[4]

Mechanism of Action and Resistance

NOSO-502 belongs to the odilorhabdin class of antibiotics, which inhibit protein synthesis by binding to the bacterial ribosome at a novel site.[1] This unique mechanism of action is a key



reason for its effectiveness against bacteria resistant to other classes of antibiotics.

Resistance to **NOSO-502**, although infrequent, has been observed in strains with mutations in the crrB gene.[4][5] The crrB gene is part of the crrAB two-component system. Mutations in crrB can lead to cross-resistance between **NOSO-502** and colistin.[3][5] This resistance is mediated by the upregulation of an RND-type efflux pump, with KexD being a key component that likely works in conjunction with AcrA and TolC.[3][6]

Experimental Protocols

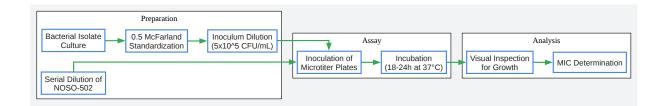
Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of **NOSO-502** is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following ISO 20776-1 standards.

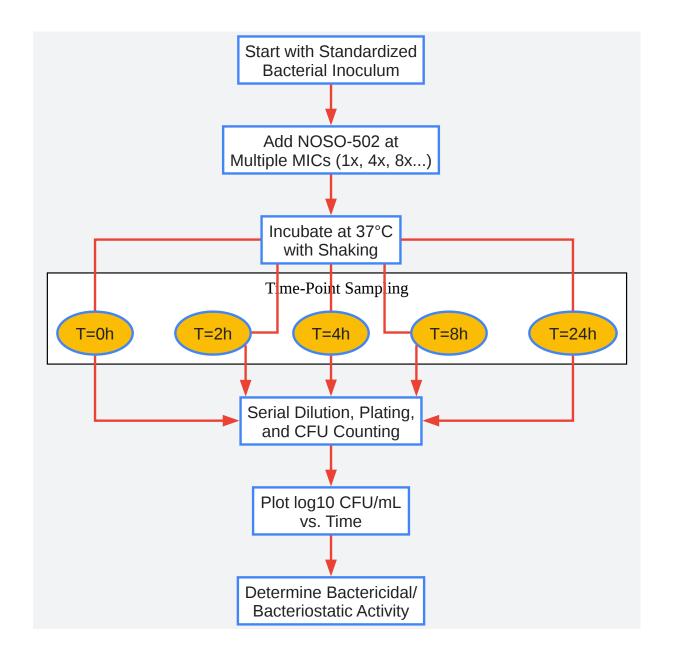
Protocol:

- Bacterial Strain Preparation: Isolates are cultured on appropriate agar plates, and colonies are suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to a final inoculum concentration of approximately 5 x 10⁵
 CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
- Antibiotic Preparation: NOSO-502 and comparator agents are prepared in a series of twofold dilutions in CAMHB in 96-well microtiter plates.
- Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plates. The plates are then incubated at 35-37°C for 18-24 hours.
- MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

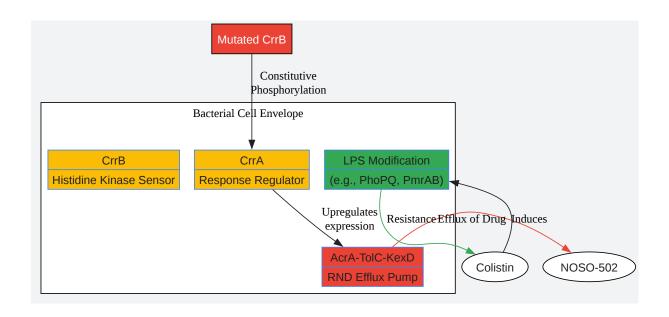












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